molecular formula C9H16ClN3O7 B1668840 CHLOROZOTOCIN CAS No. 54749-90-5

CHLOROZOTOCIN

Cat. No.: B1668840
CAS No.: 54749-90-5
M. Wt: 313.69 g/mol
InChI Key: MKQWTWSXVILIKJ-UHFFFAOYSA-N
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Description

Chlorozotocin is a nitrosourea compound with the chemical formula C9H16ClN3O7 . It is primarily used in cancer therapy due to its antitumor properties. This compound is an analogue of streptozotocin and is known for its relatively low bone marrow toxicity compared to other nitrosoureas .

Preparation Methods

Chlorozotocin is synthesized through a series of chemical reactions involving the introduction of a chloroethyl group and a nitroso group to a glucose molecule. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Chlorozotocin undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include aqueous solutions, mild temperatures, and neutral to slightly acidic pH.

Scientific Research Applications

Chlorozotocin has several scientific research applications, including:

Mechanism of Action

Chlorozotocin exerts its effects primarily through DNA alkylation. The chloroethyl group of this compound forms covalent bonds with DNA bases, leading to DNA cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately resulting in cell death. This compound also carbamoylates proteins, affecting their function and contributing to its antitumor activity .

Comparison with Similar Compounds

Chlorozotocin is unique among nitrosoureas due to its relatively low bone marrow toxicity. Similar compounds include:

This compound’s unique combination of antitumor activity and reduced bone marrow toxicity makes it a valuable compound in cancer therapy.

Properties

Key on ui mechanism of action

The effect of five different 1-(2-chloroethyl)-1-nitrosoureas on the growth of cultured P388 cells has been analyzed in terms of physical, chemical, and kinetic parameters that are related to the mechanism of action of this class of cancer chemotherapeutic agent. This study correlates structure with activity at the cellular level by using a dose function that is related to the amount of active species, the (2-chloroethyl)diazonium ion, that is formed during the period of exposure of cells to drug rather than to the initial drug dose. 1-(2-Chloroethyl)-1-nitrosourea analogs that rapidly enter the P388 cells are shown to have the same activity relative to the amount of active species formed. When analyzed in this way, activity is not influenced by the structure of the N-3 substituent, lipophilicity, or carbamoylating activity. The agents 1-(2-chloroethyl)-1-nitrosourea (CNU), 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea (PCNU), 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) all produce a 50% cell growth inhibition at 6 to 7 microM active species formed per cell volume. Chlorozotocin required a twofold higher effective dose to produce the same toxic effect. This decreased activity is attributed to the slow uptake of the water-soluble chlorozotocin into P388 and L1210 cells relative to the rate of chlorozotocin conversion to active species in medium. The yields to 2-chloroethanol from CNU, BCNU, and chlorozotocin were shown to be the same, indicating that these agents generate the same yield of alkylating intermediate at 37 degrees C and pH 7.4.

CAS No.

54749-90-5

Molecular Formula

C9H16ClN3O7

Molecular Weight

313.69 g/mol

IUPAC Name

1-(2-chloroethyl)-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea

InChI

InChI=1S/C9H16ClN3O7/c10-1-2-13(12-20)9(19)11-5(3-14)7(17)8(18)6(16)4-15/h3,5-8,15-18H,1-2,4H2,(H,11,19)

InChI Key

MKQWTWSXVILIKJ-UHFFFAOYSA-N

SMILES

C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O

Isomeric SMILES

C(CCl)N(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)N=O

Canonical SMILES

C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O

Appearance

Solid powder

Color/Form

Ivory colored crystals

melting_point

147-148 °C (decomposes with evolution of gas)

Key on ui other cas no.

69839-80-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Sol in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(3-(2-chloroethyl)-3-nitrodoureido)-2-deoxy-D-glucopyranose
chlorozotocin
chlorozotocin, (L)-isomer
NSC 178,248
NSC-178248

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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